molecular formula C12H14F3N B11759219 (3S)-3-[4-(trifluoromethyl)phenyl]piperidine

(3S)-3-[4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B11759219
M. Wt: 229.24 g/mol
InChI Key: DPGBDWYHWVSZPK-SNVBAGLBSA-N
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Description

(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often involve the use of photoredox catalysts to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

Industrial production of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(3S)-3-[4-(trifluoromethyl)phenyl]piperidine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-substituted compounds with biological targets.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

(3S)-3-[4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2/t10-/m1/s1

InChI Key

DPGBDWYHWVSZPK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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